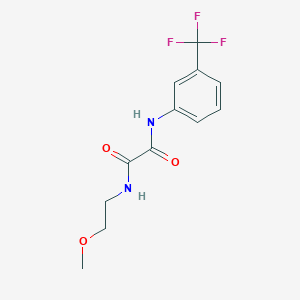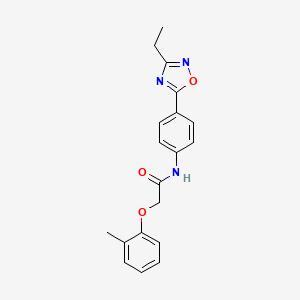
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been used in scientific research for its potential therapeutic properties and as a tool to study the central nervous system.
Applications De Recherche Scientifique
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential therapeutic properties in the treatment of anxiety, depression, and other mental disorders. It has also been used as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to bind to and activate serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Mécanisme D'action
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as an agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of various signaling pathways. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce both stimulant and hallucinogenic effects, similar to other drugs in the piperazine family.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively low cost and availability. It has also been shown to produce consistent and reproducible effects in animal models. However, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has limitations in terms of its specificity and selectivity for serotonin and dopamine receptors. It can also produce unwanted side effects, such as hyperthermia and seizures, at high doses.
Orientations Futures
There are several future directions for research on N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential therapeutic properties in the treatment of mental disorders, particularly anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its use as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. Future studies could focus on developing more selective and specific compounds that target these receptors. Overall, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has the potential to be a valuable tool in scientific research and the development of new therapeutics.
Méthodes De Synthèse
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with 2-methoxyethylamine to form N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. The final product can be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-6-5-16-10(18)11(19)17-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRCEHDOQAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)


![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)




![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)